3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole
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Overview
Description
3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the imidazole family, which is known for its broad range of chemical and biological properties. Imidazole derivatives are often used in the development of new drugs due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole typically involves the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization, often catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Intramolecular cyclization can lead to the formation of different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO₄) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid: Another bromine-containing imidazole derivative with similar chemical properties.
Pyrrolopyrazine Derivatives: Compounds with similar heterocyclic structures and biological activities.
Uniqueness
3-bromo-2-chloro-5H,6H,7H-pyrrolo[1,2-a]imidazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C6H6BrClN2 |
---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
3-bromo-2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C6H6BrClN2/c7-5-6(8)9-4-2-1-3-10(4)5/h1-3H2 |
InChI Key |
VZNOWZRQXMMGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)Br)Cl |
Origin of Product |
United States |
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